molecular formula C22H21N3O2S B2724166 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide CAS No. 851130-37-5

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide

Cat. No.: B2724166
CAS No.: 851130-37-5
M. Wt: 391.49
InChI Key: RMKHWEJFLYGFGK-UHFFFAOYSA-N
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Description

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core linked to a butylphenylacetamide moiety through a thioether bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine ring system.

    Thioether Formation: The benzofuro[3,2-d]pyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is coupled with 4-butylphenylacetamide under suitable conditions, such as using coupling reagents like EDCI or DCC, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the thioether linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, modified thioether linkage.

    Substitution: Functionalized aromatic rings with various substituents.

Scientific Research Applications

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid
  • 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide

Uniqueness

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide is unique due to its specific structural features, such as the combination of the benzofuro[3,2-d]pyrimidine core with the butylphenylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-3-6-15-9-11-16(12-10-15)25-19(26)13-28-22-21-20(23-14-24-22)17-7-4-5-8-18(17)27-21/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKHWEJFLYGFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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